[(2-Chlorobenzyl)thio]acetic acid
Overview
Description
[(2-Chlorobenzyl)thio]acetic acid is an organic compound characterized by the presence of a chlorobenzyl group attached to a thioacetic acid moiety. It appears as a white crystalline solid and is known for its limited solubility in water but good solubility in organic solvents such as alcohols and ethers . This compound is significant in organic synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing [(2-Chlorobenzyl)thio]acetic acid involves an aromatic condensation reaction. Initially, 2-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to form 2-chlorobenzyl mercaptan. This intermediate then reacts with acetyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for scale, yield, and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorobenzyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield [(2-Chlorobenzyl)sulfinyl]acetic acid, while reduction with sodium borohydride can produce [(2-Chlorobenzyl)thio]ethanol.
Scientific Research Applications
[(2-Chlorobenzyl)thio]acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Mechanism of Action
The mechanism by which [(2-Chlorobenzyl)thio]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioacetic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic research .
Comparison with Similar Compounds
Similar Compounds
[(4-Chlorobenzyl)thio]acetic acid: Similar structure but with the chlorine atom at the 4-position.
[(2-Bromobenzyl)thio]acetic acid: Bromine atom instead of chlorine.
[(2-Chlorobenzyl)thio]propionic acid: Propionic acid moiety instead of acetic acid.
Uniqueness
[(2-Chlorobenzyl)thio]acetic acid is unique due to its specific substitution pattern and the presence of both a chlorobenzyl and thioacetic acid group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXHOHCNQNSYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326081 | |
Record name | [(2-chlorobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66516-65-2 | |
Record name | o-Chlorobenzylmercaptoacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-chlorobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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